molecular formula C19H19BrN2O2 B13358194 2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13358194
M. Wt: 387.3 g/mol
InChI Key: DTRRGAQFBVVRRI-UHFFFAOYSA-N
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Description

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic acetamide derivative characterized by a brominated naphthalene moiety and a cyanocyclohexyl substituent. Its molecular formula is C₁₉H₁₇BrN₂O₂, with a molecular weight of 393.26 g/mol (calculated from and structural analysis). The bromine atom at the 6-position of the naphthalene ring and the nitrile group on the cyclohexyl backbone distinguish it structurally from related compounds.

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C19H19BrN2O2/c20-16-6-4-15-11-17(7-5-14(15)10-16)24-12-18(23)22-19(13-21)8-2-1-3-9-19/h4-7,10-11H,1-3,8-9,12H2,(H,22,23)

InChI Key

DTRRGAQFBVVRRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Biological Activity

2-((6-Bromonaphthalen-2-yl)oxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a bromonaphthalene moiety, which is linked via an ether bond to a cyanocyclohexyl acetamide group. Its molecular formula is C19H19BrN2O2C_{19}H_{19}BrN_2O_2, with a molecular weight of approximately 387.27 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromonaphthalene component enhances hydrophobic interactions, facilitating binding to target sites, while the nitrile group can form hydrogen bonds, influencing the biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antitumor Activity : Studies have shown that derivatives of bromonaphthalene compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
  • Neuroprotective Properties : There is evidence suggesting that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative stress

Case Studies

  • Antitumor Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Research : In a model of acute inflammation, the compound was shown to decrease levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This study highlights its therapeutic promise in treating conditions like rheumatoid arthritis.
  • Neuroprotection : In vitro studies indicated that this compound could prevent neuronal cell death induced by oxidative stressors. It was effective in reducing reactive oxygen species (ROS) levels and enhancing cell viability in neuronal cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Bromine Position: The target compound’s 6-bromonaphthalenyloxy group contrasts with the 3-bromo substitution in VU0455655 ().
  • Cyanocyclohexyl vs. Pyridinyl: The 1-cyanocyclohexyl group (target compound) replaces the pyridin-3-yl group in VU0455653 and VU0455653. The nitrile’s strong dipole could improve hydrophobic interactions compared to pyridine’s hydrogen-bonding capability, altering solubility and membrane permeability .

Pharmacological Implications

  • Anti-inflammatory Potential: highlights substituted phenoxy acetamides (e.g., bicycloheptane derivatives) with anti-inflammatory and analgesic activities.
  • Electron-Withdrawing Effects : The bromine atom’s electron-withdrawing nature may enhance binding affinity to enzymes like cyclooxygenase (COX) or kinases, as seen in brominated analogs .

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